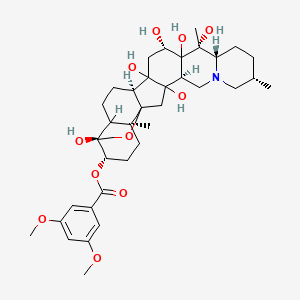
3-(3,5-Dimethoxybenzoyl)veracevine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethoxybenzoyl)veracevine is a synthetic derivative of veracevine, a naturally occurring alkaloid.
Preparation Methods
The synthesis of 3-(3,5-Dimethoxybenzoyl)veracevine typically involves the acylation of veracevine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF). The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-(3,5-Dimethoxybenzoyl)veracevine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-(3,5-Dimethoxybenzoyl)veracevine has been extensively studied for its insecticidal activity. It has shown significant potency against various insect species, making it a valuable compound in agricultural pest control .
Mechanism of Action
The insecticidal activity of 3-(3,5-Dimethoxybenzoyl)veracevine is primarily due to its ability to interfere with the nervous system of insects. It binds to specific receptors, leading to the disruption of normal neural function and ultimately causing paralysis and death of the insect . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with sodium channels in the insect nervous system .
Comparison with Similar Compounds
3-(3,5-Dimethoxybenzoyl)veracevine is similar to other veracevine derivatives, such as veratridine and cevadine. it is distinguished by its enhanced potency and selective toxicity. Other similar compounds include:
Veratridine: Another veracevine derivative with insecticidal properties.
Cevadine: Known for its high potency against insects.
Protoveratrine A: Exhibits high insecticidal activity but differs in its chemical structure and mode of action.
These comparisons highlight the unique properties of this compound, making it a promising candidate for further research and development in various scientific fields.
Properties
CAS No. |
136060-11-2 |
|---|---|
Molecular Formula |
C36H51NO11 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
[(2S,6S,9S,10R,12S,15S,19S,22S,23S)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-19-6-9-26-31(3,40)35(43)25(17-37(26)16-19)33(42)18-34-24(32(33,41)15-27(35)38)8-7-23-30(34,2)11-10-28(36(23,44)48-34)47-29(39)20-12-21(45-4)14-22(13-20)46-5/h12-14,19,23-28,38,40-44H,6-11,15-18H2,1-5H3/t19-,23?,24-,25-,26-,27-,28-,30-,31+,32?,33?,34?,35?,36-/m0/s1 |
InChI Key |
MODKRPNNWKWXQU-VLNWUIJBSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@](C3([C@H](CC4([C@@H]5CCC6[C@]7(C5(CC4([C@@H]3CN2C1)O)O[C@@]6([C@H](CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |
Canonical SMILES |
CC1CCC2C(C3(C(CC4(C5CCC6C7(C5(CC4(C3CN2C1)O)OC6(C(CC7)OC(=O)C8=CC(=CC(=C8)OC)OC)O)C)O)O)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


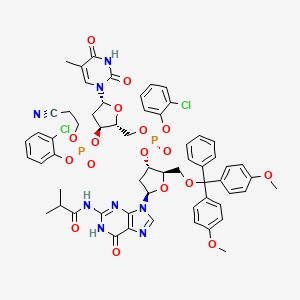
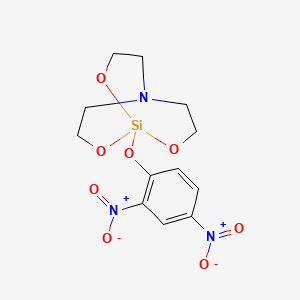
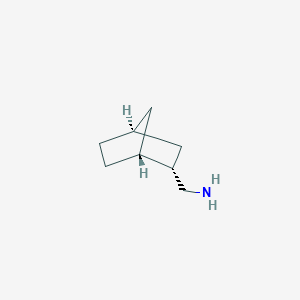


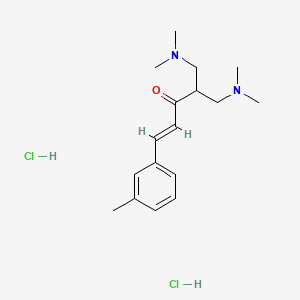
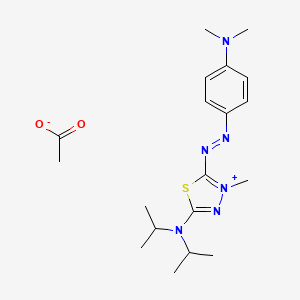

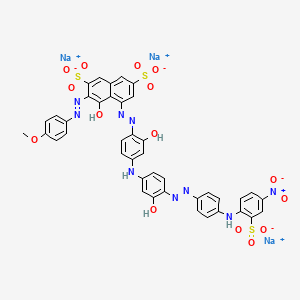
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)



